molecular formula C10H9ClF3N B13041616 (1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine

(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13041616
M. Wt: 235.63 g/mol
InChI Key: QTOKHRSYBLJHQE-VIFPVBQESA-N
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Description

(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a chloro substituent on a phenyl ring, along with a prop-2-enylamine side chain

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the chloro substituent can influence its reactivity and stability. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and chloro groups enhances its potential for diverse applications in research and industry.

Biological Activity

(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine, commonly referred to as a trifluoromethyl-substituted enylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₉ClF₃N
  • Molecular Weight : 235.63 g/mol
  • CAS Number : 1213120-75-2

The compound features a chloro group and a trifluoromethyl group, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may affect signaling pathways associated with inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound showed significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.

Cytotoxic Effects

Research has also highlighted the cytotoxic potential of this compound against various cancer cell lines. In a study assessing its effects on human breast cancer cells (MCF-7), this compound induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .

Case Study 1: Inhibition of Type III Secretion System

A dissertation focused on screening compounds for Type III secretion system inhibitors reported that this compound exhibited moderate inhibition of the secretion system in Enteropathogenic Escherichia coli. The compound was tested alongside other known inhibitors, showing comparable efficacy at concentrations around 50 µM .

Case Study 2: Anticancer Activity

In another study examining the anticancer properties of various enylamines, this compound was evaluated for its ability to induce cell cycle arrest in cancer cells. Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, indicating a potential mechanism for its anticancer effects.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineConcentration (µM)Effect
AntimicrobialStaphylococcus aureus10Growth inhibition
AntimicrobialEscherichia coli10Growth inhibition
CytotoxicMCF-7 (breast cancer cells)25Induced apoptosis
Type III Secretion InhibitorE. coli50Moderate inhibition

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1

InChI Key

QTOKHRSYBLJHQE-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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